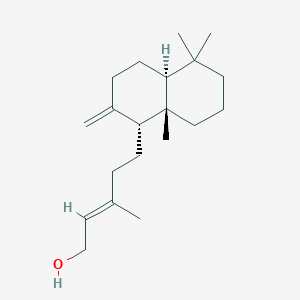
Syn-copalol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Syn-copalol is a labdane diterpenoid in which the labdane skeleton has double bonds at positions 8(17) and 13 (the latter with E-stereochemistry) and carries a hydroxy group at the terminal C-15 position. It has a role as a metabolite. It is a labdane diterpenoid and a primary alcohol.
Wissenschaftliche Forschungsanwendungen
1. Total Synthesis and Biosynthetic Studies
The labdane diterpene derivative, syn-copalol, has been a subject of interest in the field of organic synthesis. Toshima et al. (2002) described the total synthesis of racemic (±)-syn-copalol, a significant achievement for the study of polycyclic diterpenes. This synthesis process is crucial for the biosynthetic study of these compounds (H. Toshima, H. Oikawa, H. Yada, H. Ono, T. Toyomasu, T. Sassa, 2002).
2. Asymmetric Synthesis Techniques
The work of Li and Yang (2015) on constructing the 9,10-syn-trans-decalin skeleton, crucial for synthesizing syn-copalol, showcases the advancements in asymmetric synthesis techniques. This research not only achieved the synthesis of syn-copalol but also paved the way for creating a range of biologically active natural products (Zhonglian Li, Dan Yang, 2015).
3. Enzymatic Synthesis and Biological Activities
The enzymatic synthesis of natural diterpenes, including syn-copalol, was explored by Hoshino et al. (2011). This study provided insights into the substrate specificity of a diterpene synthase from Mycobacterium tuberculosis and highlighted the biological activities of labdane-related diterpenes, contributing to our understanding of their roles in pathogenicity and phagocytosis inhibition (T. Hoshino, Chiaki Nakano, Takahiro Ootsuka, Yosuke Shinohara, T. Hara, 2011).
Eigenschaften
Produktname |
Syn-copalol |
|---|---|
Molekularformel |
C20H34O |
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
(E)-5-[(1R,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-en-1-ol |
InChI |
InChI=1S/C20H34O/c1-15(11-14-21)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18,21H,2,6-10,12-14H2,1,3-5H3/b15-11+/t17-,18+,20-/m1/s1 |
InChI-Schlüssel |
NERNKRPBSOBEHC-HZEYQZKKSA-N |
Isomerische SMILES |
C/C(=C\CO)/CC[C@@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C |
Kanonische SMILES |
CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



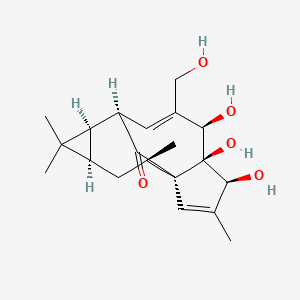
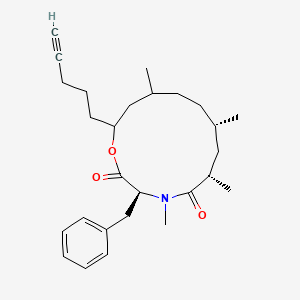
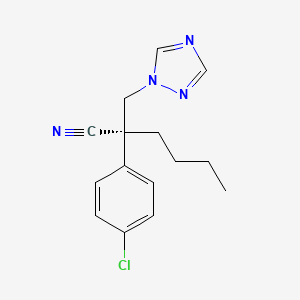
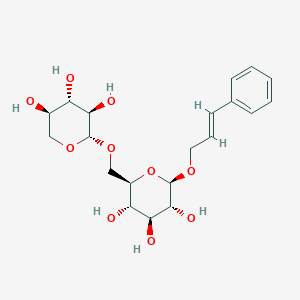
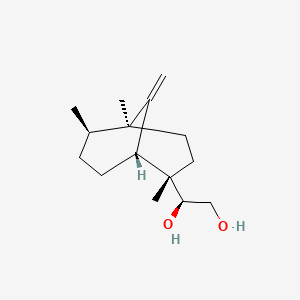
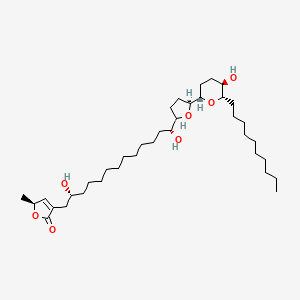
![(1S,2R)-4-[(E)-prop-1-enyl]cyclopentane-1,2-diol](/img/structure/B1249261.png)
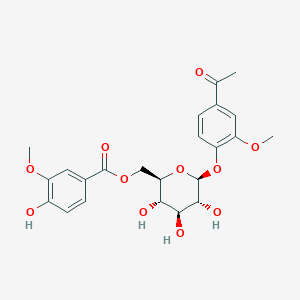
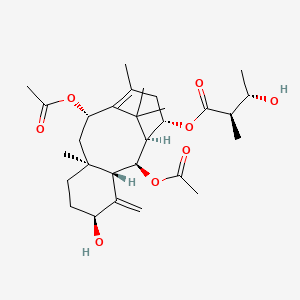
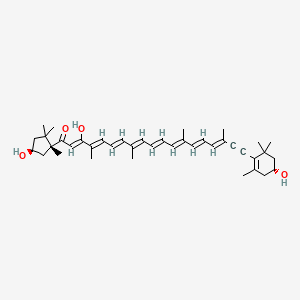
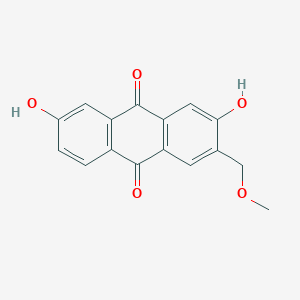
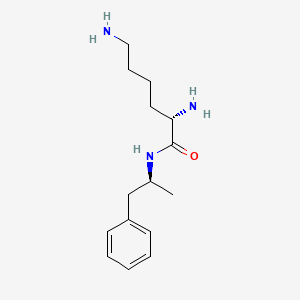
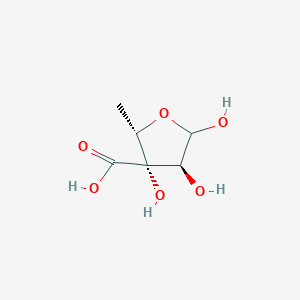
![sodium;(6R,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-fluoroethoxyimino)acetyl]amino]-3-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1249274.png)